molecular formula C16H16N2 B074253 2-(2-phenyl-1H-indol-3-yl)ethanamine CAS No. 1217-80-7

2-(2-phenyl-1H-indol-3-yl)ethanamine

Cat. No. B074253
CAS RN: 1217-80-7
M. Wt: 236.31 g/mol
InChI Key: HQJIMWXWTRWIAL-UHFFFAOYSA-N
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Description

2-(2-phenyl-1H-indol-3-yl)ethanamine is a compound that has garnered interest in various fields due to its structural complexity and potential applications. This molecule is part of a broader class of compounds that have been explored for their chemical and biological properties.

Synthesis Analysis

Several methods have been developed for synthesizing derivatives of 2-(1H-indol-3-yl)ethanamine. One approach involves the cyclization of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone, leading to a series of novel derivatives (Kumbhare et al., 2013). Another method reported is the aza-Michael addition approach for synthesizing N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, highlighting the versatility in synthetic routes (Al-qubati et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-phenyl-1H-indol-3-yl)ethanamine has been studied using various spectroscopic methods. For instance, 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones were examined, providing insights into their molecular packing and structure through X-ray diffraction studies (Shtamburg et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound is highlighted in studies showing its participation in various chemical reactions. For instance, its derivatives have been involved in reactions leading to the formation of novel antimicrobial agents, demonstrating its chemical versatility (Kumbhare et al., 2013).

properties

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJIMWXWTRWIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433817
Record name 2-(2-phenyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenyl-1H-indol-3-yl)ethanamine

CAS RN

1217-80-7
Record name 2-(2-phenyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Jones, S Altamura, PK Chakravarty… - Bioorganic & medicinal …, 2006 - Elsevier
Histone deacetylase (HDAC) inhibitors offer a promising strategy for cancer therapy and the first generation HDAC inhibitors are currently in clinical trials. A structurally novel series of …
Number of citations: 92 www.sciencedirect.com
L Mendive Tapia - 2017 - diposit.ub.edu
[eng] In the present thesis we have investigated the development of new methodologies for the selective and straightforward chemical modification of Trp amino acid either alone or in …
Number of citations: 3 diposit.ub.edu
S Preciado, L Mendive-Tapia, F Albericio… - The Journal of Organic …, 2013 - ACS Publications
Tryptophan (Trp) and tryptophan derivatives are C2-arylated. AC–H activation process allows the preparation of both protected and unprotected arylated-Trp amino acids, directly from …
Number of citations: 124 pubs.acs.org

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